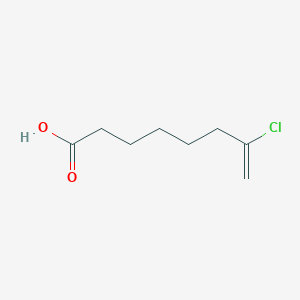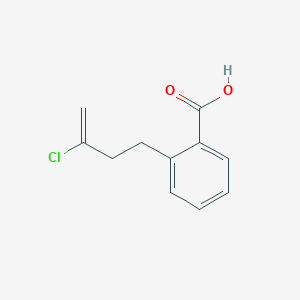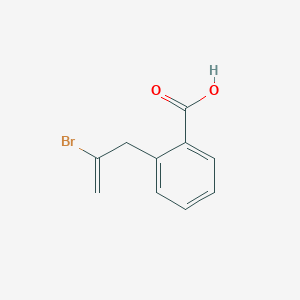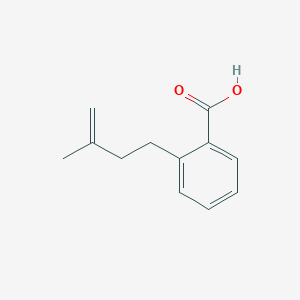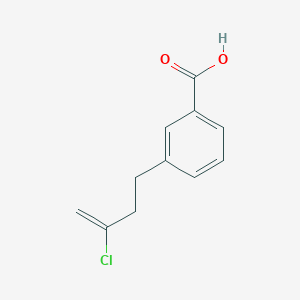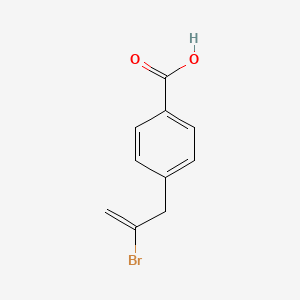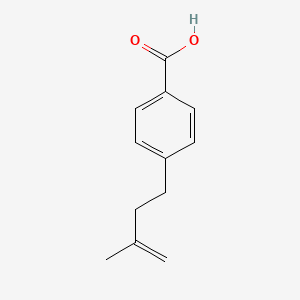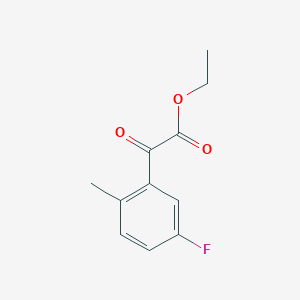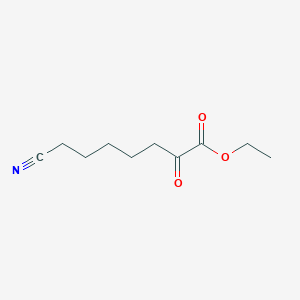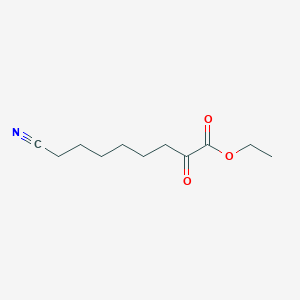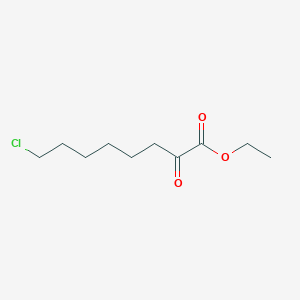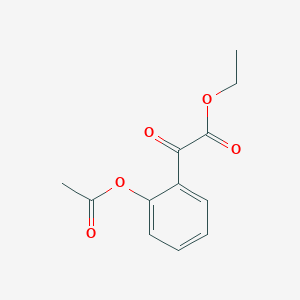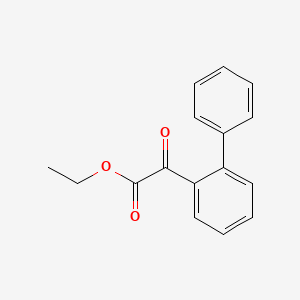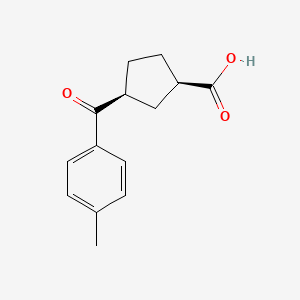
cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3 It is characterized by a cyclopentane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Benzoylation: The introduction of the 4-methylbenzoyl group can be achieved through Friedel-Crafts acylation. This reaction involves the use of 4-methylbenzoyl chloride and an aluminum chloride catalyst.
Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction followed by carbonation. This involves the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.
Reduction: Formation of 4-methylbenzyl alcohol or cyclopentanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
作用機序
The mechanism of action of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
trans-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Differing in the spatial arrangement of substituents.
3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Featuring a cyclohexane ring instead of a cyclopentane ring.
4-Methylbenzoylcyclopentane-1-carboxylic acid: Lacking the cis configuration.
Uniqueness:
- The cis configuration of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid imparts unique stereochemical properties that can influence its reactivity and interactions.
- The presence of both a benzoyl group and a carboxylic acid group on the cyclopentane ring provides a versatile platform for further functionalization and derivatization.
特性
IUPAC Name |
(1R,3S)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQHZBPGJTZDLC-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
